3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a thiophene ring fused to a pyrroloisoxazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable isoxazole precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
Scientific Research Applications
3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and pyrroloisoxazole compounds. Examples include:
- 3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole
- 3-(Thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole .
Uniqueness
3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a member of the pyrrolo-isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Neuroprotective Effects
Research indicates that compounds containing the pyrrolo-isoxazole nucleus exhibit neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and neurotoxicity. A review highlighted that derivatives of pyrrolo-isoxazole have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain .
2. Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. It has demonstrated activity against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
3. Anticancer Properties
Several studies have reported the anticancer effects of pyrrolo-isoxazole derivatives. The compound has been evaluated against various cancer cell lines, showing significant cytotoxicity and the ability to induce apoptosis in malignant cells. Molecular docking studies suggest that it may interact with specific targets within cancer cells, thereby inhibiting tumor growth .
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, a pyrrolo-isoxazole derivative showed significant improvement in cognitive functions and reduced amyloid plaque formation. This suggests that compounds like this compound may have therapeutic potential in neurodegenerative disorders.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, making it a candidate for further development as an antimicrobial agent.
Research Findings
Properties
Molecular Formula |
C9H8N2OS |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-thiophen-2-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H8N2OS/c1-2-7(13-5-1)8-6-3-4-10-9(6)12-11-8/h1-2,5,10H,3-4H2 |
InChI Key |
OHKIMFURIXAFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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